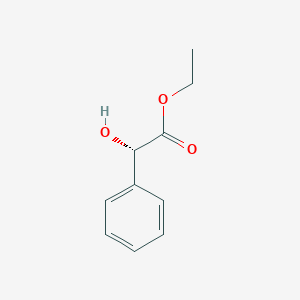

Ethyl (S)-(+)-mandelate

概述

描述

Ethyl (S)-(+)-mandelate is a compound with notable importance in organic chemistry. It has applications in artificial flavorings, perfumes, and as precursors for the synthesis of various medicines and pesticides. Its repellent effect against mosquitoes and black flies has also been reported.

Synthesis Analysis

The synthesis of Ethyl (S)-(+)-mandelate involves alcoholysis using mandelonitrile, absolute alcohol, and concentrated sulfuric acid. This method leads to the production of ethyl mandelate, which is obtained through neutralization, desalting, recycling alcohol, washing, drying, and rectification processes. Factors affecting the quality and yield include reaction temperature and the mass ratio of mandelonitrile to absolute alcohol (Yin Guo-hu, 2014).

Molecular Structure Analysis

While specific studies on the molecular structure of Ethyl (S)-(+)-mandelate were not found, similar compounds, such as ethylene and ethyl chloride, have been extensively studied. These studies provide insights into the molecular geometry, bond angles, and distances, which can be indicative of the structure of Ethyl (S)-(+)-mandelate.

Chemical Reactions and Properties

Ethyl (S)-(+)-mandelate undergoes various chemical reactions, including oxidation and aminolysis. Its reaction with chromic acid is of the first order with respect to the oxidant, ester, and hydrogen ions. The main product of oxidation is Ph·CO·CO2Et, and a mechanism involving C–H bond rupture in the rate-determining step has been suggested (D. Jha & G. V. Bakore, 1971).

科学研究应用

Ethyl mandelate has been identified as a potent repellent against mosquitoes and black flies, ranking as one of the best repellents in entomological tests conducted in Canada (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

It serves as a precursor for the synthesis of various medicines and pesticides. Also, its esters are used in artificial flavorings and perfumes (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).

In pharmaceutical research, Ethyl (S)-(+)-mandelate has been used in the synthesis of novel analgesics. For instance, both enantiomers of E-3710, a new analgesic, were prepared using Ethyl (S)-(+)-mandelate (Hueso-Rodríguez et al., 1993).

It also plays a role in organic synthesis, particularly in stereoselective reactions. For example, the synthesis of enantiopure hexahydro-furo[3,4-c]pyrazoles starting from Ethyl (S)-(+)-mandelate (Benassuti, Garanti, & Molteni, 2004).

Its derivatives are important intermediates in pharmaceutical synthesis, and efficient routes for their production are highly desirable. The study by Liu et al. (2019) developed a co-immobilization strategy for the biosynthesis of (±)-Ethyl Mandelate (Liu et al., 2019).

In the field of electrochemistry, Ethyl mandelate has been produced via asymmetric electroreduction, demonstrating its utility in chiral synthesis (Wang et al., 2020).

Ethyl mandelate has been used in the study of kinetics and reaction mechanisms, such as in the oxidation of ethyl mandelate by chromic acid (Jha & Bakore, 1971).

The compound is also involved in photochemical reactions, as demonstrated by the study of Shengkui Hu and Douglas C. Neckers (1996), which isolated new photoproducts from reactions involving ethyl phenylglyoxylate (Hu & Neckers, 1996).

安全和危害

属性

IUPAC Name |

ethyl (2S)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXHIDRUJXPDOD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (S)-(+)-mandelate | |

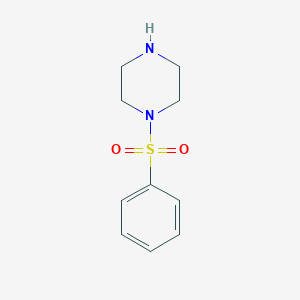

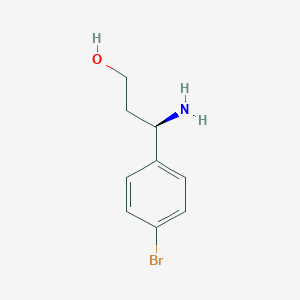

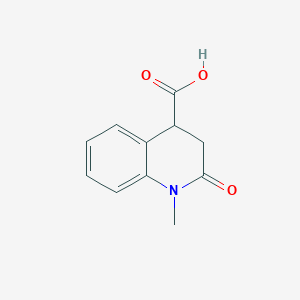

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)